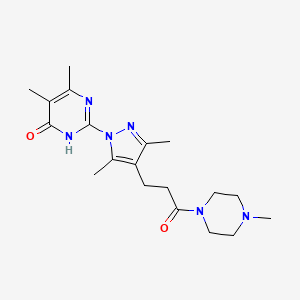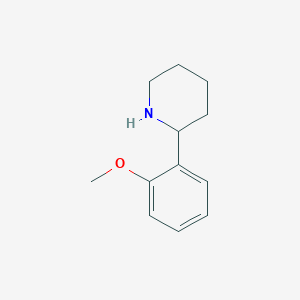![molecular formula C24H23N5O4S B2585722 ethyl 2-(2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzoate CAS No. 1105204-71-4](/img/structure/B2585722.png)
ethyl 2-(2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzoate is an organic compound with a complex structure that makes it intriguing for a variety of scientific applications. Its unique combination of functional groups enables diverse chemical reactions and interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzoate typically involves a multi-step process:
Formation of the pyrazolopyridazine core: : This involves the cyclization of appropriate precursor molecules under acidic or basic conditions, often requiring specific catalysts to ensure selectivity.
Attachment of the 2-methoxyphenyl group: : This step may involve nucleophilic substitution reactions where the 2-methoxyphenyl group is introduced.
Thioacylation: : The intermediate is reacted with a thiol or thioester to attach the thio group.
Esterification: : The final step involves the esterification reaction to form the ethyl benzoate group, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would scale up the synthetic routes, often optimizing reaction conditions to increase yield and reduce costs. Techniques such as continuous flow synthesis could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Ethyl 2-(2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzoate can undergo several types of reactions:
Oxidation: : It can be oxidized using agents like potassium permanganate or chromium trioxide, often resulting in cleavage of the thioether linkage.
Reduction: : Reductive conditions, such as hydrogenation, can selectively reduce specific functional groups within the molecule.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at various positions depending on the reagents and conditions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, hydrogen gas with a metal catalyst.
Substitution Reagents: : Halogens (for electrophilic substitutions), amines (for nucleophilic substitutions).
Major Products Formed
The major products formed depend on the type of reaction:
Oxidation: : Carboxylic acids, sulfoxides, or sulfones.
Reduction: : Alcohols or amines.
Substitution: : Derivatives with new functional groups replacing hydrogen atoms.
科学的研究の応用
Chemistry
In synthetic chemistry, ethyl 2-(2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzoate serves as a precursor or intermediate for more complex molecule synthesis.
Biology and Medicine
Its structural complexity allows it to interact with various biological targets. It is studied for potential therapeutic applications, such as enzyme inhibition or receptor modulation.
Industry
In industrial chemistry, this compound can be used in the development of novel materials or as a catalyst in specific reactions due to its unique structural properties.
作用機序
Ethyl 2-(2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzoate exerts its effects by binding to specific molecular targets, such as enzymes or receptors. The methoxyphenyl group provides specificity and affinity, while the pyrazolopyridazine core allows for potent biological activity. These interactions often result in modulation of biochemical pathways.
類似化合物との比較
Similar compounds include other pyrazolopyridazine derivatives:
Ethyl 2-((1-(4-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzoate: : Similar structure but with different substitution patterns on the phenyl ring.
Methyl 2-(2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzoate: : Similar but with a methyl ester instead of an ethyl ester.
Each compound's unique substitutions confer specific properties, making this compound distinct in terms of its biological activity and chemical reactivity.
特性
IUPAC Name |
ethyl 2-[[2-[1-(2-methoxyphenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O4S/c1-4-33-24(31)16-9-5-6-10-18(16)26-21(30)14-34-23-22-17(15(2)27-28-23)13-25-29(22)19-11-7-8-12-20(19)32-3/h5-13H,4,14H2,1-3H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSUWNSIDHCIFIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=C3C(=C(N=N2)C)C=NN3C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[3-(dimethylamino)propyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2585640.png)
![3-(3-Chlorophenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2585641.png)


![N-[4-(difluoromethylsulfanyl)phenyl]-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide](/img/structure/B2585648.png)
![3-(4-fluorobenzyl)-1,7-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2585649.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2585653.png)

![N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide](/img/structure/B2585656.png)
![N-benzyl-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide](/img/structure/B2585658.png)



